2-Chloro-5-nitroanisole
Overview
Description
2-Chloro-5-nitroanisole: is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a chlorinated aromatic compound that is useful in organic synthesis . The compound appears as a light yellow to brown powder or crystal and has a melting point of 81-85°C . It is soluble in chloroform and ethyl acetate .
Scientific Research Applications
Chemistry: 2-Chloro-5-nitroanisole is widely used as an intermediate in the synthesis of various organic compounds . It serves as a building block for the preparation of more complex molecules in organic chemistry .
Biology and Medicine: The compound has shown activity against Schistosoma mansoni, indicating its potential use in treating parasitic infections . It also exhibits antibacterial properties and can be used in the development of antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pharmaceuticals, and agrochemicals . Its role as an intermediate makes it valuable in the synthesis of various commercial products .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like 2-chloro-5-nitroanisole can interact with various enzymes and proteins within a cell .
Mode of Action
It has been observed that nitroaromatic compounds can undergo enzymatic reduction, which can lead to the formation of reactive intermediates . These intermediates can further interact with cellular components, leading to various cellular effects .
Biochemical Pathways
In the case of this compound, it has been reported that a bacterium, Cupriavidus sp. strain CNP-8, can degrade this compound via partial reductive pathways . The enzyme MnpA catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . Another enzyme, MnpC, is likely responsible for the ring-cleavage reaction of this compound degradation .
Pharmacokinetics
Like other nitroaromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized (often via reduction), and eventually excreted .
Result of Action
Nitroaromatic compounds are generally known to cause cellular stress and can be toxic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria (like Cupriavidus sp. strain CNP-8) can lead to the degradation of this compound . Additionally, factors such as pH, temperature, and the presence of other chemicals can also affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitroanisole is synthesized by reacting aniline with sodium nitrite in the presence of hydrochloric acid, followed by chlorination with phosphorus trichloride . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as nitration, chlorination, and purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-5-nitroanisole can undergo nucleophilic substitution reactions due to the presence of the chloro and nitro groups on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products:
Comparison with Similar Compounds
2,4-Dinitroanisole: Used as an explosive and in the synthesis of dyes and insecticides.
2-Chloro-4-nitroanisole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Chloro-5-nitroanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of chloro and nitro groups on the aromatic ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-2-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJUAWSDBACEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061407 | |
Record name | 2-Chloro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-36-5 | |
Record name | 1-Chloro-2-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-5-nitroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4TBP2N4FL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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